molecular formula C11H14N2O B8702400 2-Isopropyl-5-methoxy-1H-pyrrolo[2,3-c]pyridine

2-Isopropyl-5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B8702400
M. Wt: 190.24 g/mol
InChI Key: XXPBEIDUDFPWCQ-UHFFFAOYSA-N
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Patent
US08536339B2

Procedure details

To a solution of 6-methoxy-4-(3-methylbut-1-ynyl)pyridin-3-amine (Compound 4, 588 mg, 3.1 mmol) in N-methylpyrrolidone (10 ml) was added KOtBu (0.87 g, 7.8 mmol) at room temperature. The mixture was heated to 140° C. for 0.5 h and cooled to room temperature, quenched with H2O, extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by chromatography on silica gel (0→50% EtOAc-hexanes) to yield the title compound as light brown syrup.
Quantity
588 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([NH2:9])=[C:5]([C:10]#[C:11][CH:12]([CH3:14])[CH3:13])[CH:4]=1.CC([O-])(C)C.[K+]>CN1CCCC1=O>[CH:12]([C:11]1[NH:9][C:6]2=[CH:7][N:8]=[C:3]([O:2][CH3:1])[CH:4]=[C:5]2[CH:10]=1)([CH3:14])[CH3:13] |f:1.2|

Inputs

Step One
Name
Quantity
588 mg
Type
reactant
Smiles
COC1=CC(=C(C=N1)N)C#CC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC(=C(C=N1)N)C#CC(C)C
Name
Quantity
0.87 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel (0→50% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=CC=2C(=CN=C(C2)OC)N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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